![molecular formula C13H20N2S B2796368 3-Butyl-1-[(4-methylphenyl)methyl]thiourea CAS No. 91905-64-5](/img/structure/B2796368.png)
3-Butyl-1-[(4-methylphenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-[(4-methylphenyl)methyl]thiourea is a chemical compound with the CAS Number: 91905-64-5 . It has a molecular weight of 236.38 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H20N2S . The InChI Code for this compound is 1S/C13H20N2S/c1-3-4-9-14-13(16)15-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It has a melting point of 86-88 degrees Celsius . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Antifungal and Antimicrobial Activities
3-Butyl-1-[(4-methylphenyl)methyl]thiourea derivatives have been explored for their potential antifungal and antimicrobial properties. Studies show that these compounds exhibit significant activity against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae, highlighting their potential as antimicrobial agents. The synthesis of thiourea derivatives and their complexes with metals like Ni(II), Co(III), and Pt(II) have demonstrated enhanced antifungal activities, indicating the role of metal coordination in biological efficacy (del Campo et al., 2004).
DNA Binding and Anticancer Potential
Thiourea derivatives have been evaluated for their DNA-binding capabilities and anticancer potential. Studies involving nitrosubstituted acylthioureas have conducted preliminary investigations into their anti-cancer potencies, including DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. These compounds have shown promising results in binding with DNA, which is crucial for their potential therapeutic application in cancer treatment (Tahir et al., 2015).
Catalytic and Chemical Properties
Research into the catalytic and chemical properties of thiourea derivatives, including those related to this compound, has uncovered their significant role in organic synthesis and catalysis. These studies have shed light on the structural and electronic influences of thiourea derivatives on their catalytic performance, particularly in Michael addition reactions. The findings suggest that the electronic effects of fluorination at the methyl group can impact yields and enantioselectivity, providing insights into the design of more effective catalysts (Jiménez et al., 2016).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic analysis of thiourea derivatives have been extensively studied, providing valuable information about their conformation, hydrogen bonding, and electronic properties. These studies utilize techniques such as X-ray crystallography, NMR, FT-IR, and UV/Vis spectroscopy to elucidate the structural characteristics of thiourea compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Yeo & Tiekink, 2019).
Safety and Hazards
The safety information for 3-Butyl-1-[(4-methylphenyl)methyl]thiourea includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
1-butyl-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-4-9-14-13(16)15-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHYJPCZTXOEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)
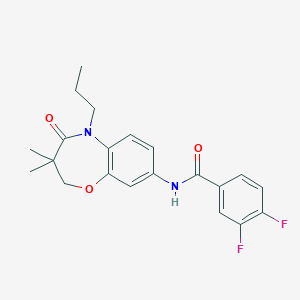
![2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2796287.png)
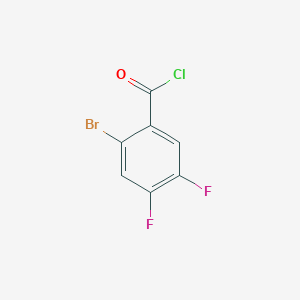
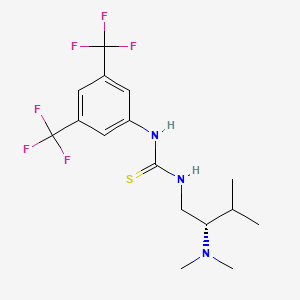

![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2796293.png)
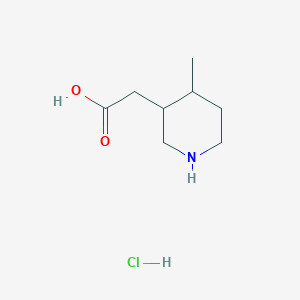
![3-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2796300.png)
![N'-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetyl}-3-(dimethylamino)benzohydrazide](/img/structure/B2796301.png)
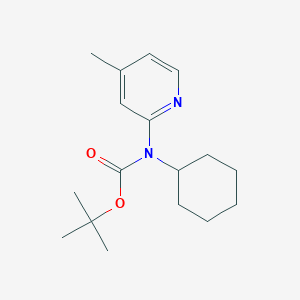
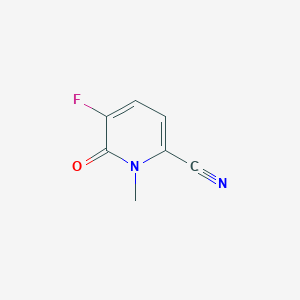
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2796304.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2796305.png)
